
3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione is an organic compound characterized by its unique structure, which includes a dimethylamino group, two phenyl groups, and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione typically involves the reaction of dimethylamine with a suitable precursor, such as a diphenylpropenone derivative. The reaction conditions often include the use of solvents like toluene and methanol, and the process may involve multiple steps, including heating, cooling, filtering, and drying .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in reaction kettles, with precise control over temperature and pressure. For example, the reaction of triphenyl phosphine with 1,3-dibromopropane in toluene, followed by the addition of dimethylamine, can yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments for textile applications.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can act as a nucleophile in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Dimethylaminopropylamine: Used in the preparation of surfactants.
Dimethylamine: A secondary amine with various industrial applications.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
63168-02-5 |
|---|---|
Fórmula molecular |
C17H17NS |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1,2-diphenylprop-2-ene-1-thione |
InChI |
InChI=1S/C17H17NS/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
WVIDMSDICLYHMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
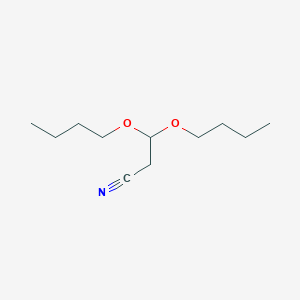
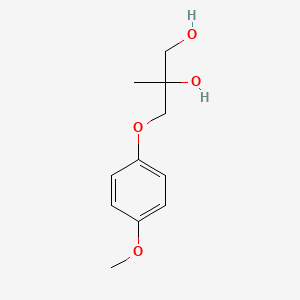
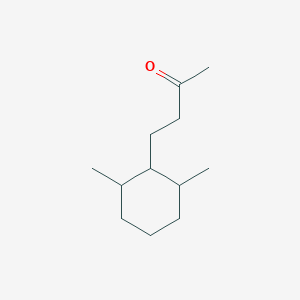
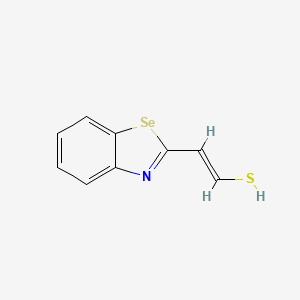
![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
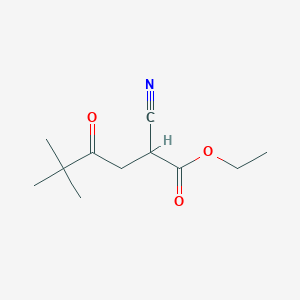
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
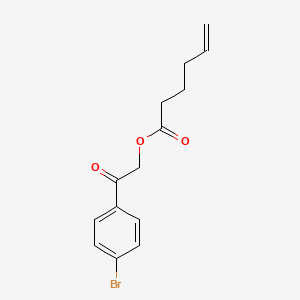
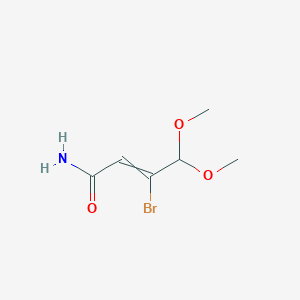
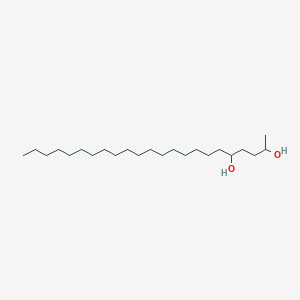
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
